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Target Enzyme Biological Role
(R)-Fadrozole
(FAD286) IC₅₀ /
Kᵢ

(S)-Fadrozole
IC₅₀ / Kᵢ

Key Findings /
Selectivity

CYP11B2
(Aldosterone

Synthase) [1] [2]

Final step of
aldosterone

synthesis

1.6 nM (IC₅₀)
[1]

Information
missing

Potent inhibitor of
aldosterone

production [1].

CYP19A1
(Aromatase) [3] [2]

Converts

androgens to
estrogens

Scarcely active

on CYP19A1
[3]

Potently inhibits

CYP19A1 [3]

(S)-enantiomer is

responsible for
aromatase inhibition

[3].

CYP11B1 (11β-

hydroxylase) [1]
[2]

Final step of

cortisol
synthesis

9.9 nM (IC₅₀)

[1]

Preferentially

inhibits CYP11B1
[2]

(R)-enantiomer has

low selectivity vs.
CYP11B1 (ratio ~6)

[1].

| General Aromatase (in vivo) [4] | Estrogen synthesis | Kᵢ (estrone pathway): 13.4 nmol/L Kᵢ (estradiol

pathway): 23.7 nmol/L [4] | Kᵢ values are for the racemic mixture. | Demonstrates effective in vivo

suppression of estrogen biosynthesis [4]. |
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Experimental Methodology

The data in the table above was generated through established in vitro and in vivo protocols.

In Vitro Enzyme Inhibition Assays [1]: These experiments typically use human recombinant
cytochrome P450 enzymes (CYP11B2, CYP11B1, CYP19A1). The enzyme is incubated with its
natural substrate and the inhibitor ((R)- or (S)-Fadrozole). The rate of product formation (e.g.,

aldosterone, cortisol, estrogen) is measured, often using techniques like radioimmunoassay (RIA)
or liquid chromatography-tandem mass spectrometry (LC-MS/MS), across a range of inhibitor

concentrations. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the
resulting dose-response curve.

In Vivo Pharmacodynamic Studies [4]: These are conducted in human subjects (e.g.,
postmenopausal women). Participants receive specific oral doses of the drug. The in vivo activity is

assessed by measuring the suppression of product formation (e.g., estrone and estradiol from their
precursor androgens) in plasma. Pharmacokinetic parameters like peak plasma concentration and

half-life are also determined. The inhibitory constant (Kᵢ) can be calculated from this data.

The following diagram illustrates the binding preferences of each enantiomer to the key target enzymes,

based on the experimental data.
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The distinct profiles of the enantiomers lead to different therapeutic implications and research applications.

Mechanism of Action: Fadrozole and its enantiomers are non-steroidal, reversible inhibitors
(Type II). They work by binding to the heme moiety of the cytochrome P450 enzyme, competing with

the natural substrate [5] [3].
From Racemate to Enantiomer Development: The racemic Fadrozole was initially developed and

approved in Japan for the treatment of estrogen-dependent breast cancer, an effect primarily
driven by the (S)-enantiomer's potent aromatase inhibition [5] [2]. The subsequent discovery of the

(R)-enantiomer's potent activity against aldosterone synthase spurred its investigation for
cardiovascular and renal disorders [1] [6].

The Rationale for Dual Inhibitors: Research has identified that estrogen deficiency (e.g., from
aromatase inhibitor therapy) can lead to elevated aldosterone, increasing cardiovascular risk. This

has motivated the development of single-molecule dual inhibitors of CYP19A1 and CYP11B2 to
treat breast cancer while mitigating associated heart risks [3].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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